N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
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Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) focused on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. The research demonstrated the effect of hydrogen bonding on the self-assembly process and highlighted significant antioxidant activities of the ligands and their complexes. The study presents a foundational approach to exploring the coordination chemistry and biological activities of pyrazole-acetamide derivatives, suggesting potential research applications in developing antioxidants and studying metal-ligand interactions (Chkirate et al., 2019).
Heterocyclic Synthesis and Biological Activities
Further research into heterocyclic compounds incorporating acetamide and pyrazole moieties reveals a broad spectrum of potential applications. For instance, the synthesis and insecticidal assessment against the cotton leafworm, Spodoptera littoralis, of various heterocycles, including those incorporating a thiadiazole moiety, showcase the potential for developing new insecticidal agents (Fadda et al., 2017).
Moreover, novel synthesis routes for heterocyclic compounds derived from pyrazole-acetamide precursors have been explored for their antitumor activity. These studies underscore the versatility of pyrazole-acetamide derivatives in synthesizing bioactive heterocyclic compounds with potential applications in cancer research and therapy (Albratty et al., 2017).
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-10-15(9-19-20)14-4-13(6-17-8-14)7-18-16(21)5-12-2-3-22-11-12/h2-4,6,8-11H,5,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBTNQPHWLVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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